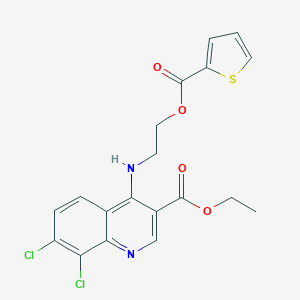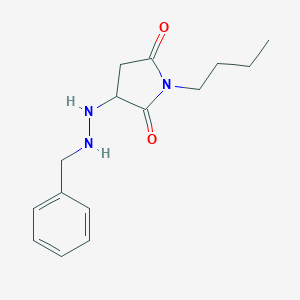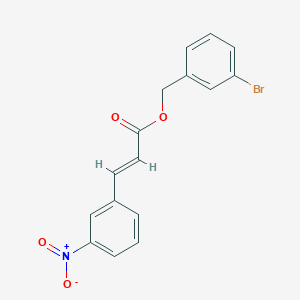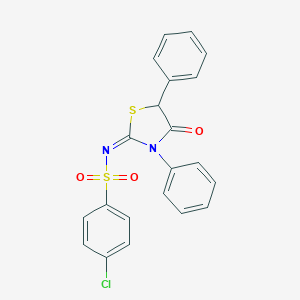
Ethyl 7,8-dichloro-4-((2-((thiophene-2-carbonyl)oxy)ethyl)amino)quinoline-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 7,8-dichloro-4-((2-((thiophene-2-carbonyl)oxy)ethyl)amino)quinoline-3-carboxylate, also known as DCTQ, is a synthetic compound that has been extensively studied for its potential therapeutic applications. DCTQ belongs to the class of quinoline derivatives, which have been shown to possess a wide range of biological activities, including antitumor, antimicrobial, and anti-inflammatory effects.
作用機序
The exact mechanism of action of Ethyl 7,8-dichloro-4-((2-((thiophene-2-carbonyl)oxy)ethyl)amino)quinoline-3-carboxylate is not fully understood. However, several studies have suggested that Ethyl 7,8-dichloro-4-((2-((thiophene-2-carbonyl)oxy)ethyl)amino)quinoline-3-carboxylate exerts its biological effects by inhibiting various enzymes and signaling pathways involved in disease progression. For example, Ethyl 7,8-dichloro-4-((2-((thiophene-2-carbonyl)oxy)ethyl)amino)quinoline-3-carboxylate has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. Inhibition of topoisomerase II leads to DNA damage and cell death, which is thought to contribute to the antitumor effects of Ethyl 7,8-dichloro-4-((2-((thiophene-2-carbonyl)oxy)ethyl)amino)quinoline-3-carboxylate.
Biochemical and Physiological Effects:
Ethyl 7,8-dichloro-4-((2-((thiophene-2-carbonyl)oxy)ethyl)amino)quinoline-3-carboxylate has been shown to possess several biochemical and physiological effects. For example, Ethyl 7,8-dichloro-4-((2-((thiophene-2-carbonyl)oxy)ethyl)amino)quinoline-3-carboxylate has been shown to induce apoptosis, or programmed cell death, in cancer cells. This is thought to contribute to the antitumor effects of Ethyl 7,8-dichloro-4-((2-((thiophene-2-carbonyl)oxy)ethyl)amino)quinoline-3-carboxylate. Additionally, Ethyl 7,8-dichloro-4-((2-((thiophene-2-carbonyl)oxy)ethyl)amino)quinoline-3-carboxylate has been shown to inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. This is thought to be due to the ability of Ethyl 7,8-dichloro-4-((2-((thiophene-2-carbonyl)oxy)ethyl)amino)quinoline-3-carboxylate to disrupt bacterial cell membranes.
実験室実験の利点と制限
One of the major advantages of Ethyl 7,8-dichloro-4-((2-((thiophene-2-carbonyl)oxy)ethyl)amino)quinoline-3-carboxylate is its potential as a therapeutic agent for various diseases. However, there are also several limitations to using Ethyl 7,8-dichloro-4-((2-((thiophene-2-carbonyl)oxy)ethyl)amino)quinoline-3-carboxylate in lab experiments. For example, Ethyl 7,8-dichloro-4-((2-((thiophene-2-carbonyl)oxy)ethyl)amino)quinoline-3-carboxylate is a synthetic compound that requires specialized equipment and expertise to synthesize. Additionally, the exact mechanism of action of Ethyl 7,8-dichloro-4-((2-((thiophene-2-carbonyl)oxy)ethyl)amino)quinoline-3-carboxylate is not fully understood, which makes it difficult to design experiments to fully elucidate its biological effects.
将来の方向性
There are several future directions for research on Ethyl 7,8-dichloro-4-((2-((thiophene-2-carbonyl)oxy)ethyl)amino)quinoline-3-carboxylate. One potential direction is to investigate the potential therapeutic applications of Ethyl 7,8-dichloro-4-((2-((thiophene-2-carbonyl)oxy)ethyl)amino)quinoline-3-carboxylate in other diseases, such as viral infections and autoimmune disorders. Additionally, further studies are needed to fully elucidate the mechanism of action of Ethyl 7,8-dichloro-4-((2-((thiophene-2-carbonyl)oxy)ethyl)amino)quinoline-3-carboxylate and to identify potential targets for drug development. Finally, there is a need for more studies to investigate the safety and toxicity of Ethyl 7,8-dichloro-4-((2-((thiophene-2-carbonyl)oxy)ethyl)amino)quinoline-3-carboxylate in animal models and human clinical trials.
合成法
The synthesis of Ethyl 7,8-dichloro-4-((2-((thiophene-2-carbonyl)oxy)ethyl)amino)quinoline-3-carboxylate involves the reaction of 7,8-dichloroquinoline-3-carboxylic acid with 2-aminoethanol in the presence of thionyl chloride to form 7,8-dichloro-4-(2-hydroxyethylamino)quinoline-3-carboxylic acid. This intermediate is then reacted with thiophene-2-carbonyl chloride and triethylamine to yield ethyl 7,8-dichloro-4-((2-((thiophene-2-carbonyl)oxy)ethyl)amino)quinoline-3-carboxylate.
科学的研究の応用
Ethyl 7,8-dichloro-4-((2-((thiophene-2-carbonyl)oxy)ethyl)amino)quinoline-3-carboxylate has been shown to possess a wide range of biological activities, including antitumor, antimicrobial, and anti-inflammatory effects. Several studies have investigated the potential therapeutic applications of Ethyl 7,8-dichloro-4-((2-((thiophene-2-carbonyl)oxy)ethyl)amino)quinoline-3-carboxylate in various diseases, such as cancer, bacterial infections, and inflammation.
特性
分子式 |
C19H16Cl2N2O4S |
|---|---|
分子量 |
439.3 g/mol |
IUPAC名 |
ethyl 7,8-dichloro-4-[2-(thiophene-2-carbonyloxy)ethylamino]quinoline-3-carboxylate |
InChI |
InChI=1S/C19H16Cl2N2O4S/c1-2-26-18(24)12-10-23-17-11(5-6-13(20)15(17)21)16(12)22-7-8-27-19(25)14-4-3-9-28-14/h3-6,9-10H,2,7-8H2,1H3,(H,22,23) |
InChIキー |
FMDQZRZTHSGIGF-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=CN=C2C(=C1NCCOC(=O)C3=CC=CS3)C=CC(=C2Cl)Cl |
正規SMILES |
CCOC(=O)C1=CN=C2C(=C1NCCOC(=O)C3=CC=CS3)C=CC(=C2Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2,6-dibromo-4-[[(2E)-2-(3-ethyl-4-methyl-1,3-thiazol-2-ylidene)hydrazinyl]methylidene]cyclohexa-2,5-dien-1-one](/img/structure/B241399.png)

![4-[(2-Oxo-1,3-dihydrobenzimidazol-5-yl)sulfonylamino]butanoic acid](/img/structure/B241406.png)
![2-methyl-N-{3-[1-(1-phenylethyl)-1H-benzimidazol-2-yl]propyl}propanamide](/img/structure/B241408.png)
![1-(3,4-Dichlorophenyl)-7-fluoro-2-(3-morpholin-4-ylpropyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B241414.png)
![2-[3-(Dimethylamino)propyl]-7-fluoro-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B241415.png)
![1-(4-Tert-butylphenyl)-2-[3-(dimethylamino)propyl]-6,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B241418.png)
![Methyl 4-{7-chloro-2-[3-(dimethylamino)propyl]-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl}benzoate](/img/structure/B241419.png)

![4-{[(3,4-Dimethoxyphenyl)carbonyl]amino}butanoic acid](/img/structure/B241422.png)
![2-{(3Z)-3-[2-(naphthalen-1-yl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide](/img/structure/B241425.png)
![(10-chloro-2,6-dioxo-3,11b-dihydro-2H,5H-chromeno[4',3':4,5]thiopyrano[2,3-d][1,3]thiazol-5a(6H)-yl)acetic acid](/img/structure/B241426.png)
![4-[2-(4-Methylphenoxy)ethyl]morpholine](/img/structure/B241427.png)
